N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide
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Overview
Description
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide is a fascinating chemical compound with a unique structure that enables it to be utilized for studying drug interactions and developing potential therapeutic agents. This compound belongs to the sulfonamide class, which is known for its diverse applications in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide involves several steps. One common method includes the reaction of naphthalene-1-sulfonyl chloride with 2-phenylmorpholine in the presence of a base, followed by oxidation to introduce the oxo group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It serves as a lead compound for developing new therapeutic agents, particularly in the treatment of bacterial infections and other diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide can be compared with other sulfonamide compounds, such as sulfamethoxazole and sulfadiazine. While these compounds share a common sulfonamide group, their structures and properties differ significantly. For example, sulfamethoxazole is primarily used as an antibacterial agent, whereas this compound has broader applications in scientific research .
Similar compounds include:
These comparisons highlight the unique structure and versatility of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-22(24-13-14-28-20(16-24)18-8-2-1-3-9-18)15-23-29(26,27)21-12-6-10-17-7-4-5-11-19(17)21/h1-12,20,23H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCXACCBFGZREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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